molecular formula C9H8F4 B1390580 1-(1,1-Difluoropropyl)-3,5-difluorobenzene CAS No. 1138445-46-1

1-(1,1-Difluoropropyl)-3,5-difluorobenzene

Cat. No.: B1390580
CAS No.: 1138445-46-1
M. Wt: 192.15 g/mol
InChI Key: GTTINMBFUKEDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Difluoropropyl)-3,5-difluorobenzene is an organic compound belonging to the class of aromatic hydrocarbons. It is characterized by the presence of a difluoropropyl group attached to a benzene ring substituted with two additional fluorine atoms.

Preparation Methods

The synthesis of 1-(1,1-Difluoropropyl)-3,5-difluorobenzene can be achieved through several synthetic routes. One common method involves the reaction of 3,5-difluorobenzene with 1,1-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(1,1-Difluoropropyl)-3,5-difluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(1,1-Difluoropropyl)-3,5-difluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoropropyl)-3,5-difluorobenzene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various biological targets. The pathways involved may include interactions with enzymes, receptors, and other biomolecules, leading to changes in their activity and function .

Comparison with Similar Compounds

1-(1,1-Difluoropropyl)-3,5-difluorobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications .

Properties

IUPAC Name

1-(1,1-difluoropropyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4/c1-2-9(12,13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTINMBFUKEDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266404
Record name 1-(1,1-Difluoropropyl)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138445-46-1
Record name 1-(1,1-Difluoropropyl)-3,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoropropyl)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1-Difluoropropyl)-3,5-difluorobenzene
Reactant of Route 2
1-(1,1-Difluoropropyl)-3,5-difluorobenzene
Reactant of Route 3
1-(1,1-Difluoropropyl)-3,5-difluorobenzene
Reactant of Route 4
1-(1,1-Difluoropropyl)-3,5-difluorobenzene
Reactant of Route 5
1-(1,1-Difluoropropyl)-3,5-difluorobenzene
Reactant of Route 6
Reactant of Route 6
1-(1,1-Difluoropropyl)-3,5-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.